molecular formula C6H2Cl2N4 B15335080 1,4-Dichloropyridazino[4,5-d]pyridazine

1,4-Dichloropyridazino[4,5-d]pyridazine

Cat. No.: B15335080
M. Wt: 201.01 g/mol
InChI Key: FBEFUWIYQAXNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloropyridazino[4,5-d]pyridazine (CAS 17127-14-9) is a specialized heterocyclic building block of interest in advanced chemical synthesis. Its molecular formula is C 6 H 2 Cl 2 N 4 , with a molecular weight of 201.02 . This compound features a fused pyridazino[4,5-d]pyridazine core system, which is a relatively unexplored area in heterocyclic chemistry, making it a valuable scaffold for investigating novel chemical space . The presence of two reactive chlorine atoms on the ring structure makes it a versatile precursor for nucleophilic substitution reactions, such as alkoxylation or amination, to generate diverse libraries of substituted fused pyridazines for pharmaceutical and materials science research . Early synthetic studies highlight its role as a key intermediate in the pursuit of more complex nitrogen-containing heterocyclic systems, such as the preparation of 1,4-diaminopyridazino[4,5-d]pyridazine . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

1,4-dichloropyridazino[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N4/c7-5-3-1-9-10-2-4(3)6(8)12-11-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEFUWIYQAXNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloropyridazino[4,5-d]pyridazine can be synthesized through several methods. One common approach involves the cyclization of 4,5-dicyanopyridazine with hydrazine . This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of 1,4-Dichloropyridazino[4,5-d]pyridazine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-d]pyridazine Derivatives

Structural Features: Imidazo[4,5-d]pyridazine contains an imidazole fused to a pyridazine ring at the [4,5-d] position, differing from 1,4-dichloropyridazino[4,5-d]pyridazine by replacing one pyridazine ring with an imidazole . Synthesis: Imidazo[4,5-d]pyridazine nucleosides are synthesized via condensation of pyridazine precursors with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-coupling reactions . Pharmacological Activity: N4-substituted imidazo[4,5-d]pyridazine nucleosides exhibit moderate cytotoxicity (ID50 >50 mg/mL against L1210 leukemia and B16 melanoma cells), significantly weaker than standard chemotherapeutics (ID50 ~0.1 mg/mL) . In contrast, 1,4-dichloropyridazino[4,5-d]pyridazine derivatives lack reported pharmacological data, highlighting a research gap .

Pyridazino[4,5-c]pyridazinones

Structural Features: Pyridazino[4,5-c]pyridazinone contains a ketone group at position 1,4-dihydropyridazine fused to a pyridazine ring. The reduced dihydro form contrasts with the fully aromatic 1,4-dichloropyridazino[4,5-d]pyridazine . Synthesis: Ethyl bromopyruvate pyridazinylhydrazone cyclizes in refluxing xylene to yield 1,4-dihydropyridazino[4,5-c]pyridazine, albeit in low yields (25%) . Reactivity: The dihydro structure enables further oxidation to aromatic systems, whereas 1,4-dichloropyridazino[4,5-d]pyridazine’s aromaticity limits such transformations .

Pyrimido[4,5-d][1,3]oxazin-2-ones

Structural Features: Pyrimido[4,5-d][1,3]oxazin-2-one combines a pyrimidine and oxazine ring, differing from the all-nitrogen fused system of 1,4-dichloropyridazino[4,5-d]pyridazine . Synthesis: 4,6-Dichloro-2-(methylsulfanyl)pyrimidine reacts with primary amines and sodium hydride to form 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones .

Table 2: Reactivity and Functionalization
Compound Key Functional Groups Electrophilic Sites Synthetic Yield
1,4-Dichloropyridazino[4,5-d]pyridazine Cl, SMe Positions 1 and 4 Moderate to high
Pyrimido[4,5-d]oxazin-2-one Cl, SMe, oxazine Pyrimidine C4, C6 High

Dipyridazo[4,5-e:4',5'-g]-1,4-dithiin-diones

Structural Features: These sulfur-containing fused systems incorporate dithiin rings, contrasting with the nitrogen-only framework of 1,4-dichloropyridazino[4,5-d]pyridazine . Synthesis: Cyclization of pyridazine precursors with sulfur-containing reagents yields dithiin-diones, demonstrating the versatility of pyridazine in forming diverse fused systems .

Q & A

Q. What are the optimal synthetic routes for 1,4-dichloropyridazino[4,5-d]pyridazine, and how can reaction conditions be optimized?

The synthesis typically begins with 4,5-pyridazinedicarboxylic acid derivatives. A three-step process involving ring closure with hydrazine or nucleophilic substitution reactions (e.g., using methylthio intermediates) has been employed to generate 1,4-disubstituted derivatives . Optimization requires controlling steric and electronic effects during substitutions. For example, polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve yields in nucleophilic displacement reactions. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and gradient elution .

Q. What spectroscopic methods are most effective for characterizing 1,4-dichloropyridazino[4,5-d]pyridazine, and how should spectral data be interpreted?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and aromaticity. Chlorine atoms induce deshielding in adjacent protons (δ ~8.5–9.5 ppm) .
  • IR : Stretching vibrations for C-Cl bonds appear at ~550–650 cm1^{-1}, while carbonyl groups (if present) show peaks near 1650–1750 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 255.098 for C11_{11}H8_8Cl2_2N2_2O derivatives) .
  • XRD : For crystalline derivatives, XRD resolves regioselectivity and π-stacking interactions .

Advanced Research Questions

Q. How can computational modeling elucidate anion-π interactions in pyridazino[4,5-d]pyridazine derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) predict binding energies and electronic properties. Studies show that fused-ring systems (e.g., pyridazino[4,5-d]pyridazine) exhibit stronger anion-π interactions than monocyclic analogs due to enhanced electron-deficient π-surfaces. Hydrogen-bonding networks with water further stabilize anion complexes. Software like Gaussian or ORCA can model these interactions, with visualization via Multiwfn or VMD .

Q. What strategies address regioselective functionalization challenges in pyridazino[4,5-d]pyridazine systems?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Electrophilic Substitution : Chlorine atoms at positions 1 and 4 direct incoming nucleophiles to positions 5 and 8 due to electron-withdrawing effects .
  • Organometallic Reagents : Grignard or lithium reagents selectively target less hindered positions. For instance, methylmagnesium bromide reacts preferentially at the 4-position in dichloro precursors .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl/heteroaryl introductions. Pre-activation via boronic ester formation improves yields .

Q. How can structure-activity relationship (SAR) studies guide the design of pyridazino[4,5-d]pyridazine analogs with enhanced biological activity?

Key structural modifications include:

  • Substituent Effects : Bulky groups (e.g., benzyl, cyclohexyl) at the N4 position improve cytotoxicity against leukemia cells, while polar groups (e.g., morpholino) enhance solubility .
  • Heterocycle Fusion : Imidazo[4,5-d]pyridazine derivatives show higher DPP-IV inhibitory activity compared to purine analogs, attributed to planar geometry and hydrogen-bonding motifs .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., π-stacking with kinase domains) .

Q. What protocols ensure safe handling and regulatory compliance for nitro-substituted pyridazino[4,5-d]pyridazine derivatives (e.g., TNP)?

  • Safety : Use explosion-proof equipment, avoid friction/sparks, and store in inert atmospheres. TNP (CAS 229176-04-9) is classified as a munition in strategic goods lists .
  • Regulatory Compliance : Follow guidelines from the EPA DSSTox and SCOMET lists. Export/import requires licenses under the Wassenaar Arrangement .

Contradictions and Data Reconciliation

Q. How can researchers reconcile discrepancies in reported biological activities of pyridazino[4,5-d]pyridazine derivatives?

Initial studies reported low cytotoxicity (ID50_{50} >50 µg/mL) for imidazo[4,5-d]pyridazine nucleosides , while later work identified potent kinase inhibitors (e.g., imatinib analogs). These discrepancies arise from assay conditions (e.g., cell line specificity) and substituent optimization. Meta-analysis of dose-response curves and standardized protocols (e.g., NCI-60 screening) are recommended .

Methodological Tables

Analytical Technique Key Parameters Application Example
NMR Spectroscopy1H^1H (400 MHz), CDCl3_3 solventConfirmation of 1,4-dichloro substitution
XRDCu-Kα radiation (λ=1.5418 Å)Crystal packing analysis of fused-ring systems
DFT CalculationsB3LYP/6-311+G(d), solvent = waterAnion-π interaction energy (~15–20 kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.